N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide
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Overview
Description
N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a propoxy group at the 8th position and a naphthalene ring substituted with a carboxamide group at the 1st position. The combination of these two aromatic systems imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 8-propoxyquinoline, which is then coupled with naphthalene-1-carboxylic acid to form the desired carboxamide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline or naphthalene rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-8-carboxylic acid derivatives, while reduction can produce quinoline-8-amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PCNA, the compound binds to the protein and disrupts its function in DNA replication and repair. This leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(8-propoxyquinolin-5-yl)adamantane-1-carboxamide: Shares a similar quinoline structure but with an adamantane moiety instead of a naphthalene ring.
N-(2-methoxyphenyl)naphthalene-1-carboxamide: Similar naphthalene carboxamide structure but with a methoxyphenyl group instead of a quinoline ring.
Uniqueness
N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide is unique due to its dual aromatic system, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PCNA selectively in cancer cells without affecting normal cells highlights its potential as a targeted anticancer agent .
Properties
Molecular Formula |
C23H20N2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(8-propoxyquinolin-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H20N2O2/c1-2-15-27-21-13-12-20(19-11-6-14-24-22(19)21)25-23(26)18-10-5-8-16-7-3-4-9-17(16)18/h3-14H,2,15H2,1H3,(H,25,26) |
InChI Key |
HNKJUBVMAFJKOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC4=CC=CC=C43)C=CC=N2 |
Origin of Product |
United States |
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